Product packaging for 2,4-Difluoro-3-hydroxybenzamide(Cat. No.:CAS No. 479091-07-1)

2,4-Difluoro-3-hydroxybenzamide

Cat. No.: B13420774
CAS No.: 479091-07-1
M. Wt: 173.12 g/mol
InChI Key: GRNJIIQTCVJMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-hydroxybenzamide is a fluorinated benzamide derivative that serves as a valuable synthetic intermediate and core structural motif in medicinal chemistry research. Its primary researched application is in the development of novel antibacterial agents, particularly as a key precursor in the synthesis of biphenyl-benzamide derivatives that function as potent inhibitors of the bacterial cell division protein FtsZ . FtsZ is an essential and highly conserved prokaryotic protein, making it an attractive target for new antibiotics aimed at combating multidrug-resistant Gram-positive bacteria, such as various Staphylococcus aureus and Bacillus subtilis strains . Researchers utilize this compound to create advanced analogs that demonstrate significantly improved antibacterial activity . The presence of both fluorine and hydroxy substituents on the benzamide ring system influences the compound's electronic properties, polarity, and potential for molecular interactions, making it a versatile scaffold for further chemical exploration . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B13420774 2,4-Difluoro-3-hydroxybenzamide CAS No. 479091-07-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

479091-07-1

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2,4-difluoro-3-hydroxybenzamide

InChI

InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12)

InChI Key

GRNJIIQTCVJMGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)O)F

Origin of Product

United States

The Significance of Fluorinated Benzamide Scaffolds in Modern Chemical Biology and Drug Discovery

The deliberate incorporation of fluorine atoms into drug candidates is a widely recognized strategy in pharmaceutical sciences. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological profile. elsevierpure.comnih.gov The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein. nih.govmdpi.com These modifications can lead to drugs with longer half-lives and improved efficacy. elsevierpure.com Approximately one-quarter of all approved drugs contain fluorine, underscoring the impact of this strategy. elsevierpure.com

The benzamide (B126) scaffold itself is a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to a wide range of biological targets. nih.gov Benzamide derivatives have shown a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov

When combined, the fluorinated benzamide scaffold represents a powerful tool in chemical biology and drug discovery. The fluorine atoms modify the electronic properties of the aromatic ring, which can alter its interactions with biological targets and its susceptibility to metabolic degradation. nih.govcore.ac.uk This strategic fluorination provides a pathway for researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. lboro.ac.uk

A Key Synthetic Intermediate: 2,4 Difluoro 3 Hydroxybenzamide

While not an end-product itself, 2,4-Difluoro-3-hydroxybenzamide and its closely related precursor, 2,4-difluoro-3-hydroxybenzoic acid, serve as crucial intermediates in the synthesis of complex pharmaceutical agents. An intermediate is a molecule that is formed during the middle stages of a chemical reaction and is used to create the final desired product. The value of 2,4-difluoro-3-hydroxybenzoic acid, for example, is highlighted by its role as a primary starting material for the synthesis of novel quinolone antibiotics, such as Garenoxacin. google.com

The synthesis of these intermediates can be complex, often involving multiple steps. For instance, one patented method to produce 2,4-difluoro-3-hydroxybenzoic acid starts from 3,4,5-trifluoronitrobenzene and proceeds through a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the target compound. google.com Another approach to a similar key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, and diazotization, demonstrating the multi-step chemical pathways required to produce these valuable building blocks. researchgate.net The availability of robust and efficient synthetic routes to this compound and its analogues is therefore critical for the development of new drugs. google.comresearchgate.net

Table 1: Synthesis Overview for Related Intermediates

Intermediate Starting Material Key Reaction Steps Application Reference
2,4-Difluoro-3-hydroxybenzoic acid 3,4,5-Trifluoronitrobenzene Methoxylation, Reduction, Bromination, Cyanation, Hydrolysis Synthesis of Garenoxacin google.com

Broad Research Trajectories Involving the 2,4 Difluoro 3 Hydroxybenzamide Motif

Established Synthetic Routes to this compound

The most direct method for preparing this compound is through the amidation of its corresponding carboxylic acid, 2,4-Difluoro-3-hydroxybenzoic acid. uni.lu This transformation is a fundamental process in organic synthesis. diva-portal.org

The conversion of a carboxylic acid to a primary amide can be achieved through several standard protocols:

Via Acyl Chlorides: The carboxylic acid can be activated by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia source to form the amide.

Direct Coupling: Amide bonds can be formed directly from the carboxylic acid and an amine using coupling reagents. These reagents activate the carboxyl group to facilitate the nucleophilic attack by the amine.

Via Esters: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), which is then subjected to aminolysis by reacting it with ammonia. This reaction often requires heat. youtube.com

In a biosynthetic context, enzymes such as hydroxybenzoic acid-CoA ligase can activate hydroxybenzoic acids, which then react with amines to form amide bonds, demonstrating a biological parallel to these chemical syntheses. jmb.or.kr

An alternative synthetic pathway begins with a suitably substituted benzonitrile. A key intermediate, 2,4-difluoro-3-methoxybenzonitrile (B1308175), can be synthesized and subsequently converted to the desired product. This approach hinges on the partial hydrolysis of the nitrile group.

The synthesis of the nitrile precursor can be achieved from 3-bromo-2,6-difluoroanisole through a cyanation reaction, for instance, using cuprous cyanide (CuCN) in a polar aprotic solvent like DMF at elevated temperatures (80–150 °C). google.com Once the 2,4-difluoro-3-methoxybenzonitrile is obtained, a two-step process is required:

Partial Hydrolysis: The nitrile group (-CN) is carefully hydrolyzed to a primary amide group (-CONH₂). This can be achieved under controlled acidic or basic conditions, stopping the reaction before full hydrolysis to the carboxylic acid occurs.

Demethylation: The methoxy (B1213986) group is then converted to a hydroxyl group, a process detailed in the following section.

This route offers a different strategic approach, building the amide functionality from a nitrile precursor.

A common strategy in the synthesis of phenolic compounds is the use of a methoxy group as a protecting group for the hydroxyl functionality. This approach can be applied to the synthesis of this compound, starting from 2,4-difluoro-3-methoxybenzamide. uni.lu

The synthesis of the methoxy-substituted precursor can be followed by a demethylation step to reveal the final hydroxyl group. A variety of reagents are known to cleave aryl methyl ethers, including strong acids like hydrobromic acid (HBr) or Lewis acids. google.com For instance, the demethylation of a complex methoxy-substituted benzamide (B126) has been successfully achieved using a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI). nih.gov This method provides a pathway to the desired hydroxybenzamide from its more stable and synthetically accessible methoxy-protected precursor.

Synthesis of Key Precursors and Intermediates for this compound Analogues

The synthesis of this compound and its analogues relies on the availability of specifically substituted fluorinated benzoic acids and benzonitriles. The regioselectivity of the reactions used to introduce substituents onto the aromatic ring is of paramount importance.

Several methods have been developed for the regioselective synthesis of fluorinated aromatic precursors. These methods often involve multi-step sequences that carefully control the introduction of each functional group.

One documented route to 2,4-difluoro-3-hydroxybenzoic acid starts with 3,4,5-trifluoronitrobenzene. google.com The synthesis proceeds through a series of regioselective steps including methoxylation, reduction of the nitro group, bromination, deamination, cyanation, and finally, a hydrolytic step that also achieves demethylation. google.com Another approach to a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , starts from 2,4-difluoro-3-chlorobenzoic acid and involves nitration, esterification, reduction, diazotization, and hydrolysis. semanticscholar.orgresearchgate.net The synthesis of 3,4-Difluoro-2-hydroxybenzoic acid has been achieved via the nucleophilic substitution of a fluorine atom in 2,3,4-trifluorobenzoic acid with sodium hydroxide. nih.gov

The following table summarizes selected regioselective syntheses of fluorinated benzoic acid precursors.

Starting MaterialKey Reagents/StepsProductReference
3,4,5-Trifluoronitrobenzene1. NaOMe/MeOH2. Reduction3. Bromination4. Deamination5. CuCN/DMF6. HBr (hydrolysis/demethylation)2,4-Difluoro-3-hydroxybenzoic acid google.com
2,4-Difluoro-3-chlorobenzoic acid1. Conc. HNO₃2. Esterification3. Pd/C, H₂4. Diazotization5. Hydrolysis3-Chloro-2,4-difluoro-5-hydroxybenzoic acid semanticscholar.orgresearchgate.net
2,3,4-Trifluorobenzoic acidNaOH, Dimethylimidazolidinone, 120°C3,4-Difluoro-2-hydroxybenzoic acid nih.gov

The synthesis of these complex molecules heavily relies on a toolkit of functional group interconversions (FGI) and aromatic substitution reactions. These reactions are the building blocks of the synthetic routes previously described.

Key Functional Group Interconversions:

Amide Formation: As discussed, the conversion of carboxylic acids to amides is a crucial final step. diva-portal.org This can also be reversed, with amides being hydrolyzed to carboxylic acids, typically under heated acidic or basic conditions. youtube.com

Nitrile Conversions: Nitriles can be obtained from aryl halides via cyanation google.com and can be hydrolyzed to either primary amides (partial hydrolysis) or carboxylic acids (complete hydrolysis). Amides can also be dehydrated to nitriles using reagents like thionyl chloride. youtube.com

Reduction of Nitro Groups: The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a common and vital step, often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂). semanticscholar.orgresearchgate.net

Diazotization and Deamination: Aromatic amines can be converted to diazonium salts, which are versatile intermediates. These can then undergo deamination (removal of the amino group), as seen in the synthesis of 2,4-difluoro-3-hydroxybenzoic acid. google.com

Aromatic Substitution Reactions:

Nucleophilic Aromatic Substitution (SNAr): In electron-deficient aromatic rings, such as polyfluorinated benzenes, a fluorine atom can be displaced by a nucleophile. An example is the regioselective methoxylation of 3,4,5-trifluoronitrobenzene, where the fluorine at the 4-position is substituted. google.com

Electrophilic Aromatic Substitution (SEAr): The introduction of groups like nitro (-NO₂) or bromo (-Br) onto the aromatic ring typically proceeds via electrophilic substitution. The regioselectivity is governed by the directing effects of the substituents already present on the ring. For example, the nitration of 2,4-difluoro-3-chlorobenzoic acid places the nitro group at the 5-position due to the directing influence of the existing groups. semanticscholar.orgresearchgate.net

These fundamental reactions, when applied in a strategic sequence, allow for the precise construction of highly functionalized molecules like this compound.

Optimization of Synthetic Reaction Conditions and Yields

Strategies for Improving Selectivity and Purity in Multi-Step Syntheses

Achieving high selectivity and purity in the multi-step synthesis of this compound and its precursors is paramount for obtaining a high-quality final product. Various strategies are employed throughout the synthetic sequence to control the regioselectivity of reactions and to facilitate the purification of intermediates.

One of the primary strategies involves the use of directing groups to guide substitutions on the aromatic ring. For instance, in the synthesis of related fluorinated benzoic acids, a nitro group can be introduced to selectively direct subsequent substitutions to the desired positions. researchgate.net This approach ensures high selectivity, preventing the formation of a mixture of isomers which can be difficult to separate. researchgate.net

Careful selection of reagents and solvents is also crucial. In a patented method for preparing the precursor 2,4-difluoro-3-hydroxybenzoic acid, N-Bromosuccinimide (NBS) is chosen as the brominating agent in an aprotic polar solvent like N,N-dimethylformamide (DMF). google.com The use of DMF is highlighted as the best choice for this step. google.com Similarly, for halogen-exchange fluorination reactions, the choice of the fluoride (B91410) source and solvent is critical. While metal fluorides like potassium fluoride are common, their low solubility often necessitates high temperatures, which can be detrimental. researchgate.net Reagents like tetrabutylammonium (B224687) fluoride in a solvent such as tetrahydrofuran (B95107) (THF) can offer a more selective and higher-yielding alternative under milder conditions. mdpi.com

Controlling the stoichiometry and reaction conditions, such as temperature, is another key factor. For the bromination of 3,5-difluoro-4-anisidine, an intermediate in the synthesis of the precursor acid, an optimal molar ratio of the aniline (B41778) to NBS is specified as 1:1.05–1.3 to maximize the desired product and minimize side reactions. google.com The reaction temperature is also controlled, with an optimal range between 20-40 °C. google.com Likewise, in the subsequent cyanation reaction with cuprous cyanide, the temperature is maintained between 80–150 °C for 2 to 5 hours to ensure the reaction proceeds efficiently. google.com

Reaction monitoring, often by Thin-Layer Chromatography (TLC), is a practical method used to ensure the complete conversion of starting materials before proceeding to the next step or work-up. researchgate.netchemicalbook.com This prevents the carry-over of unreacted starting materials into the final product, which would complicate purification.

Finally, the amidation of the carboxylic acid precursor requires specific conditions to ensure a high yield. One method involves converting the carboxylic acid to an ammonium (B1175870) salt using ammonium carbonate, which is then dehydrated by heating. libretexts.org Using an excess of the carboxylic acid helps to suppress the dissociation of the ammonium salt, thereby improving the yield of the final amide. libretexts.org Alternatively, the carboxylic acid can be activated, for example by converting it to an acid chloride with thionyl chloride, followed by a reaction with ammonia to form the amide.

The table below summarizes key optimized conditions for the synthesis of the precursor, 2,4-difluoro-3-hydroxybenzoic acid, from 3,4,5-trifluoronitrobenzene. google.com

Reaction Step Reagents Optimal Conditions Solvent
Methoxylation Sodium methoxideMol ratio (trifluoronitrobenzene:methoxide) 1:1.05-1.3; Room temp. to refluxAnhydrous Methanol
Reduction Reduced iron powderMol ratio (iron powder:nitroanisole) 1.2-2.0:1.0Aqueous phase with acetate (B1210297) or ammonium chloride
Bromination N-Bromosuccinimide (NBS)Mol ratio (anisidine:NBS) 1:1.05-1.3; 20-40 °CN,N-dimethylformamide (DMF)
Deamination Hypophosphorous acid (ortho phosphorous acid)Material weight ratio (acid:reactant) 3-6:1; 0-80 °CHypophosphorous acid
Cyanation Cuprous cyanide (CuCN)Mol ratio (bromoanisole:CuCN) 1:1.1-2.0; 80-150 °C, 2-5 hrN,N-dimethylformamide (DMF)
Hydrolysis & Demethylation Hydrobromic acid90-140 °CHydrobromic acid solution

Mitigation of Side Reactions in Fluorinated Compound Synthesis

The synthesis of fluorinated compounds is often complicated by a unique set of side reactions stemming from the strong electronegativity and small size of the fluorine atom. rsc.org The development of synthetic routes to this compound must therefore include strategies to mitigate these potential issues.

A common side reaction in the synthesis of fluoroaromatics is decomposition. Halogen-exchange fluorination reactions, for instance, can require high temperatures in polar solvents, which may lead to the decomposition of either the starting materials or the desired products. researchgate.net Mitigation involves developing methods that can proceed under milder conditions, for example, through the careful selection of fluorinating agents and catalysts. researchgate.net

Another significant side reaction is the undesired elimination of fluoride. This is particularly prevalent in molecules where a fluorine atom is positioned beta to a carbonyl group or another electron-withdrawing group, especially if an acidic proton is present on the alpha-carbon. acs.org This β-fluoride elimination is a major challenge in reactions involving fluorinated carbanions. rsc.org The structural design of intermediates and the choice of reaction conditions are critical to avoid this pathway.

The electronic effects of fluorine can also lead to the instability of certain functional groups. For example, fluoromethylamines can be prone to decomposition due to the influence of the nitrogen lone pair. acs.org A successful mitigation strategy is to mask the reactive group. In the case of an amine, it can be converted to an amide, which reduces the electron density on the nitrogen and significantly improves the compound's stability. acs.org This principle is inherently applied in the synthesis of this compound, where the final functional group is a stable amide.

In multi-step syntheses, such as the one described for the precursor 2,4-difluoro-3-hydroxybenzoic acid, side reactions like over-bromination or the formation of isomeric byproducts are controlled by precise stoichiometric ratios of reactants and controlled temperatures. google.com For example, using a slight excess (1.05–1.3 equivalents) of NBS for bromination ensures the consumption of the starting material while minimizing the risk of di-bromination. google.com The choice of specific reagents, such as using hypophosphorous acid for deamination, is also a deliberate choice to favor the desired reaction pathway over potential side reactions. google.com

The table below outlines potential side reactions in fluorinated compound synthesis and corresponding mitigation strategies.

Potential Side Reaction Cause / Contributing Factors Mitigation Strategy Reference
Decomposition High reaction temperatures, particularly in halogen-exchange fluorination.Use of milder reaction conditions; selection of highly reactive fluorinating agents that work at lower temperatures. researchgate.net
HF Elimination Presence of a fluorine atom beta to a carbonyl or other electron-withdrawing group with an acidic alpha-proton.Careful molecular design to avoid unstable arrangements; control of basicity in reaction medium. acs.org
Isomer Formation Lack of regioselectivity in aromatic substitution reactions.Use of directing groups (e.g., nitro group); optimization of catalysts and reaction conditions. researchgate.net
Byproduct Formation (e.g., over-halogenation) Incorrect stoichiometry of reagents.Precise control over molar ratios of reactants. google.com
Decomposition of Functional Groups Destabilizing electronic effects from adjacent fluorine atoms (e.g., in fluoromethylamines).Masking or protecting the unstable functional group (e.g., as an amide). acs.org

Utilization in the Construction of Novel Chemical Entities for Research

The structure of this compound is primed for the generation of novel chemical entities for research purposes. The presence of ortho- and para-fluorine atoms to the hydroxyl group, along with the meta-directing amide group, creates a unique electronic and steric environment on the aromatic ring. This substitution pattern allows for selective chemical transformations, enabling chemists to introduce additional functional groups and build upon this core structure.

The hydroxyl and amide groups serve as convenient handles for a variety of chemical reactions. For instance, the hydroxyl group can be readily alkylated or acylated to introduce diverse side chains, potentially modulating the biological activity or physical properties of the resulting derivatives. The amide group, while generally stable, can undergo hydrolysis to the corresponding carboxylic acid or be subjected to various coupling reactions, further expanding the synthetic possibilities.

The development of novel synthetic methodologies continues to broaden the utility of such building blocks. For example, new methods for the construction of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene open up avenues for creating unique heterocyclic systems that can be further elaborated. nih.gov While not a direct application of this compound, these advancements in organofluorine chemistry highlight the potential for utilizing such fluorinated scaffolds in the synthesis of innovative molecular frameworks for research.

Integration into Complex Molecular Architectures

The integration of this compound into complex molecular architectures is a key aspect of its utility. Its relatively small size and multiple functional groups allow it to be incorporated as a key fragment in the assembly of larger, more intricate molecules. This is particularly relevant in the field of drug discovery, where the concept of fragment-based drug design (FBDD) has gained prominence. In FBDD, small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated or combined to create more potent and selective lead compounds.

The 2,4-difluoro-3-hydroxyphenyl moiety of this benzamide can serve as a crucial recognition element for interacting with biological targets. The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein side chains, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions can anchor the fragment in a binding pocket, providing a solid starting point for the design of more complex ligands.

Application in the Synthesis of Fluorinated Drug Precursors and Intermediates

One of the most significant applications of the 2,4-difluoro-3-hydroxybenzoyl scaffold is in the synthesis of fluorinated drug precursors and intermediates. The presence of fluorine is a well-established strategy for enhancing the pharmacological profile of drug candidates. chemrxiv.org

A notable example is the use of the closely related compound, 2,4-difluoro-3-hydroxybenzoic acid, as a key intermediate in the preparation of the novel antibacterial agent, Garenoxacin. google.com Garenoxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria. The synthesis of this complex drug relies on the availability of the 2,4-difluoro-3-hydroxybenzoic acid core, which forms a crucial part of the final molecular structure. The conversion of the carboxylic acid to the corresponding benzamide is a standard and efficient chemical transformation, underscoring the direct relevance of this compound to this synthetic pathway.

A patent for the preparation of 2,4-difluoro-3-hydroxybenzoic acid highlights its importance as a drug intermediate. google.com The described synthetic route involves several steps, including methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis, starting from 3,4,5-trifluoronitrobenzene. google.com This underscores the value placed on this specific substitution pattern for the construction of high-value pharmaceutical compounds. The development of practical syntheses for such key intermediates is crucial for the industrial production of modern medicines. nih.gov

The broader field of medicinal chemistry has seen a surge in the development of fluorinated building blocks for drug discovery. chemrxiv.org The insights gained from the synthesis and biological evaluation of various fluorinated compounds continue to drive the demand for versatile and readily available starting materials like this compound.

Structural and Substituent Effects on Biological Activity: Insights from Fluorinated Benzamide Analogs

Importance of the Difluorobenzamide Motif in Bioactive Compounds

The difluorobenzamide motif, particularly the 2,6-difluoro-3-hydroxybenzamide (B1390191) scaffold, is a critical component in a variety of bioactive compounds, most notably as inhibitors of the bacterial cell division protein FtsZ. mdpi.comnih.govresearchgate.net The significance of this structural element stems from a combination of conformational control and its role in target binding. nih.gov

Research comparing fluorinated benzamides like 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) to their non-fluorinated counterparts reveals that the presence of two ortho-fluorine atoms forces the carboxamide group to be non-planar with the aromatic ring. mdpi.comnih.gov This pre-twisted conformation is energetically favorable for fitting into the allosteric binding pocket of proteins like FtsZ, which itself features a non-planar bound ligand conformation. mdpi.comnih.gov In essence, the fluorine atoms act as conformational control elements, locking the molecule into a more bioactive shape. nih.gov

Furthermore, the difluorobenzamide nucleus engages in crucial interactions within the protein's binding site. The carboxamide group is essential for forming hydrogen bonds with key amino acid residues. mdpi.com Attempts to replace the carboxamide with other functional groups, such as a benzohydroxamic acid or benzohydrazide, have resulted in inactive compounds, underscoring its importance. mdpi.com Simultaneously, the fluorine atoms themselves contribute to binding through strong hydrophobic interactions with residues in the allosteric pocket. mdpi.comnih.gov This dual function—enforcing a favorable conformation and participating directly in binding—makes the difluorobenzamide motif a powerful scaffold for developing potent enzyme inhibitors. nih.gov

Impact of Fluorine Substitution Pattern on Molecular Conformation and Biological Interaction

The specific placement of fluorine atoms on the benzamide (B126) ring has a profound impact on the molecule's three-dimensional shape and its interactions with biological targets. The substitution of hydrogen with fluorine, while seemingly a minor change due to their comparable sizes, significantly alters the electronic properties and conformational preferences of the molecule. nih.gov

As noted previously, the 2,6-difluoro substitution pattern is particularly effective at inducing a non-planar conformation between the aromatic ring and the amide group. mdpi.comnih.gov This is a key distinction from non-fluorinated or mono-fluorinated benzamides, which tend to have more planar structures. nih.govacs.org This enforced non-planarity can reduce the energetic barrier for the ligand to adopt its "active" conformation when binding to a target protein. nih.gov

Structure-Activity Relationship (SAR) Studies on Alkyl and Heterocyclic Substitutions

Effects of Linker Functionalization (e.g., methyleneoxy bridge)

The linker connecting the core benzamide scaffold to other parts of a molecule plays a crucial role in determining biological activity. A common strategy in drug design involves a methyleneoxy (-O-CH₂-) bridge, and modifications to this linker can lead to significant changes in potency and solubility. nih.govresearchgate.net

For example, in the development of FtsZ inhibitors, linking the benzamide pharmacophore to various ring systems via an ethylenoxy linker has been a successful strategy. mdpi.com Further functionalization of this linker, such as by adding a hydroxyl or methyl group, creates new stereogenic centers and can fine-tune the molecule's properties. nih.govmdpi.com Studies on bromo-oxazole benzamides showed that introducing a hydroxymethyl group on the methylene (B1212753) bridge increased solubility nearly tenfold without diminishing antimicrobial activity. researchgate.net This highlights the linker's role not just as a spacer but as a tool to improve physicochemical properties.

In some inhibitor classes, the linker can adopt a twisted conformation, allowing a 180° rotation of the terminal ring system, which can be critical for optimal binding. mdpi.com This flexibility demonstrates that the linker is an active participant in achieving the ideal orientation within the binding pocket. mdpi.com

Influence of Central Heterocyclic Scaffolds (e.g., oxadiazoles, triazoles, thiadiazoles)

The 1,3,4-thiadiazole (B1197879) and 1,2,4-oxadiazole (B8745197) rings are particularly prevalent due to their chemical and thermal stability. nih.govmdpi.com They are found in drugs with a wide range of activities, including antimicrobial, anti-tubercular, and anticancer agents. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and substitution pattern of these heterocyclic rings are critical for potency. For instance, in a series of Sirt2 inhibitors, a 1,2,4-oxadiazole ring required a para-substituted phenyl group at its 3-position and a cyclic aminomethyl group at its 5-position for optimal activity. nih.gov

Similarly, 1,2,3-triazole moieties have been used to replace unstable structural features in potential imaging agents for tau proteins, demonstrating their utility as stable linkers or core components. nih.gov The choice of heterocycle can significantly impact target specificity and potency, with different isomers and substitution patterns yielding vastly different biological outcomes. nih.govresearchgate.net

Stereochemical Influences on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different enantiomers or diastereomers of a drug molecule. nih.govnih.gov

This principle is clearly demonstrated in various classes of bioactive compounds. For instance, in a series of nature-inspired antimalarial agents, only the isomers with the "natural" (5S, αS) stereochemistry showed significant potency, suggesting that stereoselective uptake by transporters is a key factor. nih.gov Similarly, for pantothenamide antimicrobials, which interfere with coenzyme A biosynthesis, the stereochemistry at the pantoyl fragment dramatically influences their activity and selectivity. nih.gov One diastereomer (R-anti) exhibits potent antibacterial activity, while the other (R-syn) is significantly more active against the malaria parasite. nih.gov

In the context of benzamide derivatives, the introduction of a stereogenic center, for example in the linker region of FtsZ inhibitors, necessitates the evaluation of each isomer. nih.govmdpi.com The different spatial arrangements of substituents can lead to one isomer fitting perfectly into a binding site while the other binds weakly or not at all. acs.org This underscores the importance of controlling stereochemistry during synthesis to maximize therapeutic potency. nih.gov

Structure-Property Relationships Governing Modulated Biological Effects

The biological activity of a drug molecule is governed not only by its specific interactions with a target but also by its bulk physicochemical properties, such as lipophilicity and electronic character. nih.govmdpi.com These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

Lipophilicity , often measured as logP or logD, describes a compound's affinity for fatty or non-polar environments. In a series of antiplasmodial 2-phenoxybenzamides, bulky, non-polar substituents were found to be beneficial for high activity, and the compounds generally had high logP values. mdpi.com However, excessive lipophilicity can sometimes be detrimental, so achieving a balance is key.

The electron-withdrawing properties of substituents, particularly fluorine, have a major effect. The introduction of fluorine atoms can increase metabolic stability by blocking sites prone to oxidative degradation. mdpi.com It also significantly alters the electronic structure of the aromatic ring, which can enhance binding affinity. nih.govnih.gov For example, fluorinated benzamide derivatives have shown increased binding affinity for the protein cereblon compared to their non-fluorinated analogs. nih.gov This is attributed to fluorine's ability to participate in favorable interactions, including hydrophobic and sometimes even weak hydrogen-bond-like interactions. nih.govnih.gov

Data on Biological Activity of Benzamide Analogs

Table 1: Antiplasmodial and Cytotoxic Activity of Substituted 2-Phenoxybenzamides Data extracted from research on novel antiplasmodial agents, illustrating the impact of substitution on activity and selectivity. mdpi.com

CompoundSubstitution on Phenyl RingPfNF54 IC₅₀ (µM)L-6 Cells IC₅₀ (µM)Selectivity Index (SI)
36 3-(N-Boc-piperazinyl)3.297124.037.58
37 4-(N-Boc-piperazinyl)0.2690124.0461.0
19 4-(N-Pivaloyl-piperazinyl)0.6593190.3288.6
56 4-(N-Pivaloyl-piperazinyl)0.6172185.0299.7

Table 2: Antimicrobial Activity of Benzenesulphonamide Derivatives Minimum Inhibitory Concentration (MIC) data showing the effect of different structural motifs against various microorganisms. frontiersin.org

CompoundMicroorganismMIC (mg/mL)
4d E. coli6.72
4h S. aureus6.63
4a P. aeruginosa6.67
4a S. typhi6.45
4f B. subtilis6.63
4e C. albicans6.63
4h C. albicans6.63
4e A. niger6.28

Computational Chemistry and Molecular Modeling Applications in Fluorinated Benzamide Research

Conformational Analysis and Prediction of Preferred Geometries

Conformational analysis is a critical first step in understanding the behavior of flexible molecules like 2,4-Difluoro-3-hydroxybenzamide. This process involves mapping the potential energy surface of the molecule to identify its most stable three-dimensional arrangements, or conformers. For benzamide (B126) derivatives, a key feature is the dihedral angle between the carboxamide group and the aromatic ring.

Computational studies on related fluorinated benzamides have demonstrated the significant impact of fluorine substitution on the molecule's preferred geometry. For instance, in 2,6-difluoro-3-methoxybenzamide (B3025189), the presence of fluorine atoms induces a non-planar conformation, with a calculated dihedral angle of -27° between the carboxamide and the aromatic ring. nih.gov This non-planarity is a crucial feature, as it can facilitate a better fit into the binding pocket of a target protein. nih.gov While specific studies on this compound are not detailed in the provided results, the principles from analogous compounds suggest that the fluorine atoms and the hydroxyl group would similarly influence the rotational barrier of the C-C bond connecting the carbonyl group to the phenyl ring, leading to distinct, low-energy conformers. The identification of these preferred geometries is fundamental for subsequent molecular docking and structure-activity relationship studies. ufms.br

Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. google.comsysrevpharm.org This simulation provides a model of the ligand-target complex, which is essential for understanding the molecular basis of its biological activity. sysrevpharm.org

In the context of this compound and related fluorinated benzamides, docking simulations are employed to elucidate how these molecules fit into the active or allosteric sites of their protein targets. The process involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. google.com For example, docking studies on 2,6-difluoro-3-methoxybenzamide have been used to understand its interaction with the FtsZ protein, a key target in antibacterial research. nih.gov These simulations revealed that the non-planar conformation of the molecule is favored for binding. nih.gov

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that form crucial interactions with the ligand. nih.govnih.gov These interactions are the foundation of molecular recognition and binding affinity.

For fluorinated benzamides, docking studies have successfully identified these key residues. In the case of 2,6-difluoro-3-methoxybenzamide binding to the FtsZ allosteric site, the difluoroaromatic ring engages in strong hydrophobic interactions with residues Val203 and Val297, while the 6-fluoro group specifically interacts with Asn263. nih.gov The carboxamide group is also critical, forming hydrogen bonds with Val207, Leu209, and Asn263. nih.gov While the specific interacting residues for this compound would depend on its biological target, the principles of interaction derived from similar molecules provide a framework for predicting its binding mode. The table below illustrates a hypothetical set of interactions for this compound based on common interaction patterns for this class of compounds.

Table 1: Hypothetical Key Interacting Residues for this compound

Functional Group of Ligand Interacting Residue (Example) Interaction Type
Carboxamide Aspartate Hydrogen Bond
Hydroxyl Group Serine Hydrogen Bond
Phenyl Ring Phenylalanine π-π Stacking

The stability of a ligand-target complex is determined by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govnih.gov Computational analysis allows for a detailed examination of these contributions.

Hydrogen bonds are directional interactions that play a vital role in the specificity of binding. nih.gov In fluorinated benzamides, the amide and hydroxyl groups are potent hydrogen bond donors and acceptors. Docking simulations can predict the geometry and energy of these bonds, such as those observed between the carboxamide group of 2,6-difluoro-3-methoxybenzamide and residues in the FtsZ binding pocket. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. semanticscholar.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.org For a series of benzamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.govresearchgate.net For this compound, relevant descriptors would include parameters like logP (lipophilicity), molecular weight, and electronic properties derived from the fluorine and hydroxyl substitutions. A successfully validated QSAR model can then be used to predict the activity of other similar benzamides before they are synthesized. nih.gov

In Silico Assessment of Molecular Features for Compound Design

The insights gained from conformational analysis, molecular docking, and QSAR are integrated into the in silico design of new compounds with improved properties. impactfactor.orgvensel.org This rational design process allows for the systematic modification of a lead compound, such as this compound, to enhance its potency, selectivity, or pharmacokinetic profile.

For instance, if docking studies reveal that a particular region of the binding pocket is not optimally occupied, the ligand can be modified to include a functional group that can form favorable interactions in that region. The fluorine atoms in this compound, for example, can be strategically placed to enhance binding affinity through specific hydrophobic or electrostatic interactions. nih.gov Similarly, QSAR models can guide the modification of the molecule by suggesting which structural features are most critical for activity. researchgate.net This iterative cycle of in silico assessment, design, and experimental validation accelerates the drug discovery process. impactfactor.orgvensel.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-difluoro-3-methoxybenzamide
3-hexyloxybenzamide
3-hexyloxy-2,6-difluorobenzamide
3-methoxybenzamide (B147233)
3-hydroxybenzoic acid
2,4-difluorophenol
2-fluorobenzaldehyde
2-fluoroacetophenone
methyl 2-fluorobenzoate
4-fluorobenzaldehyde
4-trifluoromethylbenzaldehyde
1'-nitro-4-hydroxy-3-metoxychalcone
2'-nitro-4-hydroxy-3-metoxychalcone
3'-nitro-4-hydroxy-3-metoxychalcone

Medicinal Chemistry Strategies for Optimization and Derivatization

Lead Compound Optimization Methodologies Applied to Fluorinated Benzamide (B126) Scaffolds

Lead optimization is an iterative process of refining a biologically active compound to improve its drug-like characteristics. patsnap.com For fluorinated benzamide scaffolds, this process leverages both classical and modern medicinal chemistry techniques.

A cornerstone of lead optimization is the Structure-Activity Relationship (SAR) analysis. patsnap.com This method involves systematically altering the chemical structure of the lead compound and assessing the impact on its biological activity. patsnap.com For a fluorinated benzamide, this could involve modifying the substituents on the phenyl ring, altering the amide linkage, or substituting the amide group with bioisosteres. The goal is to identify the key molecular features essential for biological activity and to understand how modifications can enhance potency and selectivity. patsnap.com

The inclusion of fluorine atoms, as seen in the 2,4-difluoro-3-hydroxybenzamide scaffold, is a deliberate strategy in medicinal chemistry. Fluorine and fluorinated groups can modulate physicochemical and pharmacokinetic properties. researchgate.net They can alter the molecule's conformation to improve binding affinity with target proteins, enhance selectivity, and block metabolically vulnerable sites to increase metabolic stability. researchgate.net

Computational tools are also integral to modern lead optimization. numberanalytics.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling help predict how structural changes to the benzamide scaffold might affect its binding to a biological target. patsnap.com This allows for the rapid, virtual assessment of numerous potential derivatives, saving significant time and resources compared to experimental testing alone. patsnap.com

Design Strategies for Modulating Pharmacokinetic-Relevant Properties (e.g., membrane permeability, avoiding rapid metabolism)

A key challenge in drug development is optimizing a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com For fluorinated benzamides, specific design strategies can be employed to enhance these properties.

Avoiding Rapid Metabolism: Metabolism, particularly by cytochrome P450 enzymes in the liver, is a primary route for drug clearance. Introducing fluorine atoms at specific positions on the benzamide ring is a well-established strategy to block metabolic attack. researchgate.net The carbon-fluorine bond is exceptionally strong and not easily hydroxylated by metabolic enzymes. By placing fluorine at a site that would otherwise be metabolically labile, the compound's half-life and bioavailability can be significantly increased. researchgate.net Other strategies include changing ring sizes or introducing bioisosteres that are less susceptible to metabolic breakdown. researchgate.net

Modulating Membrane Permeability: A drug's ability to cross biological membranes is crucial for reaching its target. This property is often related to lipophilicity and the number of hydrogen bond donors and acceptors. Strategies to improve permeability include:

Increasing Lipophilicity: While this can enhance membrane passage, it must be carefully balanced to maintain solubility and avoid non-specific binding.

Reducing Hydrogen Bonds: Decreasing the number of hydrogen bond donors can improve permeability across the blood-brain barrier. researchgate.net

Lowering Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability. researchgate.net

Prodrug Strategy: Modifying the lead compound into a prodrug can improve its absorption characteristics. researchgate.net

The following table summarizes key strategies for modulating pharmacokinetic properties.

StrategyPharmacokinetic Property TargetedRationale
Blocking Metabolic Sites MetabolismIntroducing fluorine or other stable groups at metabolically vulnerable positions to prevent enzymatic breakdown and increase half-life. researchgate.net
Reducing Lipophilicity Metabolism, DistributionOptimizing lipophilicity to improve metabolic stability and achieve a more favorable distribution profile. researchgate.net
Bioisosteric Replacement Metabolism, AbsorptionReplacing a functional group with a bioisostere to improve metabolic stability or other pharmacokinetic parameters. patsnap.comresearchgate.net
Prodrug Approach AbsorptionTemporarily modifying the drug's structure to enhance its absorption, after which it is converted back to the active form in the body. researchgate.net

Application of Scaffold Hopping and Fragment-Based Design in Derivatization

To explore novel chemical space and circumvent limitations of an existing scaffold, medicinal chemists often turn to scaffold hopping and fragment-based design. patsnap.com

Scaffold Hopping: This strategy involves replacing the core structure (the scaffold) of a known active molecule, like a benzamide, with a structurally different core while retaining the original's key binding interactions. nih.gov The goal is to identify new, patentable chemotypes that may possess improved properties such as better efficacy, selectivity, or a more favorable ADME profile. uniroma1.it For instance, the benzamide core of this compound could be replaced with other cyclic systems (e.g., pyridinone, triazolopyridine) that maintain the spatial orientation of the essential fluorine and hydroxyl substituents. niper.gov.in This can lead to compounds with entirely different physical properties but similar or enhanced biological activity. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is an alternative approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the biological target. frontiersin.org These fragments then serve as starting points for building a more potent lead compound. frontiersin.org This can be done by "growing" the fragment by adding new functional groups or by "linking" two or more fragments that bind to adjacent sites on the target. frontiersin.org In the context of a fluorinated benzamide, a difluorophenyl fragment might be identified through screening and then optimized and combined with other fragments to construct a novel inhibitor. frontiersin.org FBDD is an efficient method for exploring a target's binding sites and often produces lead compounds with superior physicochemical properties. frontiersin.org

The table below illustrates hypothetical scaffold hops from a benzamide core.

Original ScaffoldPotential New ScaffoldRationale
BenzamidePyridinoneIntroduction of a ring nitrogen can alter solubility, polarity, and metabolic stability. niper.gov.in
BenzamideThiazoleA five-membered heterocyclic ring can change geometry and electronic properties, potentially improving binding or selectivity.
Benzamide1,2,4-TriazolopyridineThis motif can block metabolism and reduce lipophilicity, leading to improved metabolic stability. niper.gov.in

Development of Novel Chemical Entities with Enhanced Therapeutic Potential from Fluorinated Benzamide Backbones

The ultimate goal of derivatization is to create novel chemical entities (NCEs) with significantly improved therapeutic potential. By applying the strategies discussed, the fluorinated benzamide backbone can serve as a launchpad for developing potent and selective drug candidates.

For example, a modular combinatorial chemistry approach has been used to develop novel benzamide-class lysine (B10760008) deacetylase (KDAC) inhibitors. nih.gov By incorporating a trifluoromethyl group in the capping region and a vinyl group in the linker, researchers developed a class I selective KDAC inhibitor with an improved anti-tumor profile compared to the benchmark drug Entinostat. nih.gov This demonstrates how systematic modifications to a benzamide scaffold can yield NCEs with enhanced selectivity and efficacy. nih.gov

In another instance, optimization of a benzamide scaffold led to the discovery of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. nih.gov A derivative, compound 13f , emerged from these efforts, exhibiting excellent PARP-1 inhibitory effects (IC₅₀ = 0.25 nM) and potent anticancer activity against HCT116 cells (IC₅₀ = 0.30 μM). nih.gov This compound also showed the ability to halt the cell cycle and induce apoptosis in cancer cells, highlighting its potential as a therapeutic candidate. nih.gov

These examples underscore how the foundational benzamide structure, when strategically modified with features like fluorine atoms and other functional groups, can lead to the development of highly effective and targeted therapies.

The following table provides examples of derivative compounds and their enhanced properties.

Parent ScaffoldDerivative ExampleEnhanced PropertyTherapeutic Target
Aminophenyl-benzamideClass I selective KDACi (7)Improved anti-tumor profile and selectivity for HDAC1. nih.govLysine Deacetylases (KDACs)
BenzamideCompound 13f Potent PARP-1 inhibition (IC₅₀ = 0.25 nM) and significant anticancer activity. nih.govPARP-1
ScutellareinCompound 4e Stronger anticoagulant and antioxidant ability. nih.govThrombin

Metabolic Pathways and Biotransformation Studies of Fluorinated Aromatic Compounds

In Vitro Metabolic Pathway Elucidation Using Preclinical Systems

In vitro systems, particularly liver microsomes, are fundamental tools in preclinical drug development for elucidating metabolic pathways. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. For fluorinated aromatic compounds, such as 2,4-Difluoro-3-hydroxybenzamide, incubation with liver microsomes from various species allows for the identification of potential metabolites and the primary routes of biotransformation.

Studies on similar fluorinated aromatic compounds have demonstrated that in vitro metabolism in liver microsomes can lead to a variety of metabolites. For instance, the in vitro metabolism of other fluorinated benzamide (B126) derivatives has been investigated using rat liver microsomes to identify hydroxylated and other metabolic products. nih.gov These studies often employ analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to separate and identify the metabolites formed. While specific data for this compound is not extensively detailed in the public domain, the general principles of fluorinated aromatic compound metabolism suggest that hydroxylation, and potentially other modifications, would be the initial steps in its biotransformation.

Identification of Key Biotransformation Reactions

The biotransformation of fluorinated aromatic compounds is characterized by several key reactions, primarily catalyzed by CYP450 enzymes. The presence and position of fluorine atoms significantly influence which reactions occur.

Hydroxylation : This is a common metabolic pathway for aromatic compounds. For this compound, further hydroxylation on the aromatic ring is a plausible metabolic step. The existing hydroxyl group may direct the position of further oxidation. Studies on other aromatic compounds, like 2,2',4,4'-tetrabromodiphenyl ether, have identified multiple hydroxylated metabolites in rats. nih.gov

Dealkylation : While this compound itself does not have alkyl groups that can be readily removed, this reaction is a key pathway for many fluorinated drugs that do possess such moieties. acs.org

H-abstraction : This process can initiate metabolic transformations, although it is less common for aromatic C-H bonds compared to aliphatic ones.

Defluorination : The carbon-fluorine bond is exceptionally strong, making defluorination a challenging and relatively rare metabolic event. bohrium.com However, it is not impossible. Computational studies have explored the mechanisms of P450-catalyzed defluorination of aromatic fluorides, suggesting pathways involving epoxide intermediates or 1,2-fluorine shifts. bohrium.comresearchgate.netnih.gov Oxidative defluorination has been observed for some drug molecules, which can sometimes lead to the formation of reactive quinone-imine intermediates. manchester.ac.uk The liberation of fluoride (B91410) ions is a concern due to potential toxicity. nih.gov

Comparison of Metabolic Profiles Across Different Preclinical Species

Metabolic pathways can vary significantly between species, which is a critical consideration in preclinical drug development. Comparing the metabolic profiles of a compound in liver microsomes from different species, such as human, rat, and pig, helps to identify a suitable animal model for further in vivo studies that is most representative of human metabolism.

Influence of Fluorine Atoms on Metabolic Stability and Pathway Diversion

The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability. dntb.gov.uatandfonline.comresearchgate.net The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, thus blocking potential sites of metabolism. tandfonline.comresearchgate.net This can lead to a longer half-life and improved bioavailability of the drug.

The position of the fluorine atoms on the aromatic ring of this compound is expected to significantly influence its metabolic fate. The fluorine atoms can alter the electronic environment of the ring, potentially deactivating it towards oxidative metabolism. researchgate.netannualreviews.org This can divert the metabolic pathway towards other sites on the molecule or result in a greater proportion of the parent compound being excreted unchanged.

Broader Research Implications and Future Perspectives

Contributions of 2,4-Difluoro-3-hydroxybenzamide Research to Antimicrobial Drug Discovery

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of new classes of antibiotics. mcmaster.cayoutube.com Research into benzamide (B126) derivatives has identified them as a promising source of novel antibacterial agents. Specifically, compounds featuring a 2,6-difluorobenzamide (B103285) moiety have been described as potent inhibitors of the bacterial cell division protein FtsZ. nih.gov This has established the fluorinated benzamide core as a critical pharmacophore in the development of new anti-infectives.

While direct studies on the antimicrobial properties of this compound are not extensively detailed in the provided search results, the well-documented antibacterial activity of its structural analogs, such as 2,6-difluorobenzamides, underscores its potential in this arena. nih.gov The structural similarities suggest that this compound could serve as a valuable building block or starting point for the synthesis of new antimicrobial agents. For instance, derivatives of 2,4-dihydroxybenzoic acid have demonstrated significant antimicrobial properties against a range of pathogens. mdpi.com This highlights the potential for the hydroxyl and amide functionalities of this compound to be key interaction points with biological targets. The strategic placement of fluorine atoms can further enhance the antimicrobial efficacy and pharmacokinetic profile of such derivatives.

Potential as a Chemical Starting Point for Novel Therapeutic Agents Beyond Anti-infectives

The utility of the fluorinated benzamide scaffold extends far beyond antimicrobial applications, with derivatives showing promise in a variety of therapeutic contexts. This suggests that this compound could be a versatile starting point for the development of a wide range of novel therapeutic agents.

Research has demonstrated that fluorinated benzamides can act as:

Angiogenesis Inhibitors: Polyfluorinated benzamides have been synthesized and evaluated as inhibitors of angiogenesis, a critical process in tumor growth and other diseases. nih.gov

Neuroleptics: Certain fluorinated benzamide derivatives have been synthesized for their potential as neuroleptic agents, highlighting their ability to interact with central nervous system targets. nih.gov

P2X7 Receptor Antagonists: A 2-chlorobenzamide (B146235) scaffold, closely related to the difluorobenzamide structure, was instrumental in the discovery of a potent and CNS-penetrable P2X7 receptor antagonist, indicating potential applications in inflammatory conditions. nih.gov

Carbonic Anhydrase Inhibitors: Functionalized fluorinated benzenesulfonamides, which share structural motifs with benzamides, have been designed as high-affinity and isoform-selective carbonic anhydrase inhibitors. nih.gov

The presence of three distinct functional groups on the this compound ring—two fluorine atoms, a hydroxyl group, and a benzamide moiety—provides a rich platform for chemical modification and the exploration of diverse structure-activity relationships (SAR). This versatility allows for the systematic alteration of the molecule to optimize its interaction with various biological targets, paving the way for the discovery of new drugs for a multitude of diseases. The concept of using fibrous scaffolds loaded with therapeutic agents for applications like tissue regeneration and immunomodulation further broadens the potential applications of novel compounds derived from this scaffold. nih.gov

Emerging Methodologies in the Synthesis and Functionalization of Fluorinated Benzamides

The continued exploration of this compound and related compounds in drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies. The synthesis and functionalization of fluorinated aromatic compounds present unique challenges, and recent advancements have focused on overcoming these hurdles.

Key emerging methodologies include:

Palladium-Catalyzed C-H Bond Functionalization: This approach allows for the direct arylation of benzamides, providing a streamlined route to complex derivatives. nih.gov Nickel-catalyzed C-H activation is another promising avenue for the functionalization of arenes. acs.org

Nucleophilic Aromatic Substitution: The fluorine atoms in polyfluorinated benzamides can be selectively displaced by primary amines, enabling the introduction of diverse substituents. nih.gov

Novel Fluorination Techniques: The development of new fluorinating agents and methods, such as transfer fluorination, facilitates the synthesis of N-fluoro sulfonamides and potentially other fluorinated amide derivatives. researchgate.net

Metal-Free Catalytic Strategies: To address the limitations and environmental concerns associated with transition metal catalysis, metal-free strategies for reactions like 1,2-bromochalcogenation of acetylene (B1199291) are being developed, offering milder and more sustainable synthetic routes. acs.org

These evolving synthetic strategies are crucial for building libraries of this compound derivatives for high-throughput screening and detailed SAR studies. The ability to efficiently modify the core structure is paramount to unlocking its full therapeutic potential.

Addressing Research Gaps and Future Avenues for this compound Investigation

Despite its clear potential, the full therapeutic landscape of this compound remains largely unexplored. Future research should focus on addressing several key gaps:

Systematic Biological Screening: A comprehensive evaluation of this compound and its simple derivatives against a wide range of biological targets is warranted. This would move beyond the inferred potential based on its analogs and provide direct evidence of its bioactivity.

Exploration of Structure-Activity Relationships (SAR): A systematic investigation into how modifications at the hydroxyl and amide positions, as well as potential displacement of the fluorine atoms, affect biological activity is crucial. This will guide the rational design of more potent and selective therapeutic agents.

Development of Targeted Synthetic Libraries: Leveraging the emerging synthetic methodologies, the creation of diverse chemical libraries based on the this compound scaffold should be a priority. These libraries can then be screened against various disease models.

Investigation of Pharmacokinetic Properties: Future studies should not only focus on the pharmacodynamic properties (i.e., biological activity) but also on the absorption, distribution, metabolism, and excretion (ADME) profiles of novel derivatives to ensure they have drug-like properties.

Application in Novel Drug Delivery Systems: The incorporation of potent this compound derivatives into advanced drug delivery systems, such as functionalized nanofibers, could enhance their therapeutic efficacy and target specificity. mdpi.com

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of a new generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-3-hydroxybenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Step 1 : Amidation of 2,4-difluoro-3-hydroxybenzoic acid with ammonia or amine derivatives under coupling agents (e.g., HATU, EDC) in anhydrous solvents like DMF or THF .
  • Step 2 : Purification via column chromatography or recrystallization. Reaction monitoring by TLC or HPLC ensures intermediate purity .
  • Key Conditions : Maintain inert atmosphere (N₂/Ar), temperature control (0–60°C), and stoichiometric excess of reagents to suppress side reactions.
  • Table 1 : Representative Synthetic Parameters
StepReagents/ConditionsPurpose
1DMF, EDC, RT, 12hAmide bond formation
2EtOAc/Hexane (3:1)Recrystallization

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H, ¹³C, and ¹⁹F NMR to resolve fluorine substituent positions and confirm aromatic proton coupling patterns .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) .
  • Functional Groups : FT-IR for hydroxyl (-OH, ~3200 cm⁻¹) and amide (-CONH₂, ~1650 cm⁻¹) stretches .

Q. What are the key considerations for ensuring the stability of this compound during storage?

  • Methodology :

  • Store at -20°C under inert gas (Ar) to prevent hydrolysis or oxidation.
  • Use amber vials to block UV light, which may degrade the hydroxyl group .
  • Conduct stability assays via HPLC to monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers address competing regioselectivity challenges during the synthesis of derivatives?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–10°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (60–80°C) favor thermodynamic products .
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer fluorination or hydroxylation to desired positions .

Q. What methodologies resolve contradictions in reported bioactivity data for analogs?

  • Methodology :

  • Comparative Assays : Test compounds under identical conditions (e.g., IC₅₀ in kinase inhibition assays) .
  • Structural Analysis : X-ray crystallography or molecular docking to correlate activity with binding pocket interactions .

Q. What experimental approaches evaluate pharmacokinetic properties in preclinical models?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to identify key hydrogen bonds with fluorine/hydroxyl groups .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Q. What advanced strategies characterize degradation products under stressed conditions?

  • Methodology :

  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), or peroxide (3% H₂O₂) at 60°C for 24h .
  • HPLC-MS/MS : Identify hydrolyzed products (e.g., 2,4-difluoro-3-hydroxybenzoic acid) via fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.